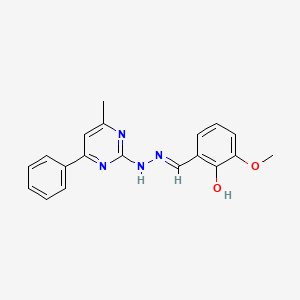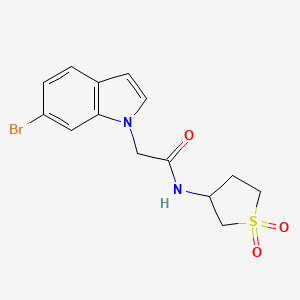
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide binds to the hydrophobic pocket of MDM2, disrupting the MDM2-p53 protein-protein interaction. This disruption leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has been demonstrated to induce p53-dependent apoptosis in cancer cells, while sparing normal cells. 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide has also been shown to inhibit tumor growth in various preclinical cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide is its potency and specificity towards the MDM2-p53 protein-protein interaction. However, its limited solubility and stability can pose challenges in experimental settings. 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide also requires further optimization to improve its pharmacokinetic properties and reduce potential toxicity.
Zukünftige Richtungen
Future research on 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide should focus on improving its pharmacokinetic properties and reducing potential toxicity. Additionally, the development of 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide analogs with improved solubility and stability could enhance its therapeutic potential. Further studies on the mechanism of action of 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide and its potential use in combination with other cancer therapies could also provide valuable insights into its therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide involves a multi-step process that includes the reaction of 4-methylphenyl isocyanate with 5-amino-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, followed by the coupling of the resulting intermediate with 4-chloro-2-nitrobenzoic acid. The final product is obtained through the reduction of the nitro group to an amino group and subsequent cyclization.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 protein-protein interaction, leading to the stabilization and activation of the tumor suppressor protein p53. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making 2-(4-methylphenyl)-1,3-dioxo-N-phenyl-5-isoindolinecarboxamide a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1,3-dioxo-N-phenylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-14-7-10-17(11-8-14)24-21(26)18-12-9-15(13-19(18)22(24)27)20(25)23-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTQHGHXNDOJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-N-benzyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6127065.png)
![6-chloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6127076.png)
![1-(dimethylamino)-3-(4-methoxy-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6127102.png)

![1,4-di-tert-butyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B6127118.png)
![(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)


![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6127163.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![2-{1-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127170.png)